tert-Butyldiphenylmethanol
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl-containing compounds is highlighted in several studies. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, which are then activated by silver salts to induce cyclizations . Additionally, tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are lithiated and reacted with various electrophiles to produce substituted esters, which can be further processed into carboxylic acids or methanols .
Molecular Structure Analysis
The molecular structure of tert-Butyldiphenylmethanol would consist of a tert-butyl group attached to a methanol where the hydroxyl group is bonded to a carbon that is also bonded to two phenyl groups. The steric hindrance provided by the tert-butyl group can affect the compound's reactivity and physical properties. The papers do not directly analyze the molecular structure of tert-Butyldiphenylmethanol but do provide insights into the behavior of tert-butyl groups in various molecular frameworks .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl groups is explored through various reactions. For example, tert-butyl nitrite is used as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . The tert-butyl group's influence on reactivity is also evident in the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives are influenced by the tert-butyl group's steric effects. For instance, tert-butylpivaloylphosphane is reported to be thermally stable, while phenylpivaloylphosphane decomposes under light to produce various compounds . The synthesis of methyl tert-butyl ether from tert-butyl alcohol and methanol using dodecatungstophosphoric acid supported on clay demonstrates the tert-butyl group's role in catalysis and selectivity .
Scientific Research Applications
Stereoselective Synthesis of Vinylsilanes
- Research shows that cationic tri-tert-butylphosphinegold(I) acts as a catalyst in the sila-Cope rearrangement of acetylenic allylsilanes, facilitating the stereoselective synthesis of vinylsilanes when phenol is employed as a nucleophile. This process contributes to the field of stereoselective synthesis of trisubstituted olefins through transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).
Hydrogen Bonding in Alkyl-Substituted Alcohols
- Studies have identified that 2-alkoxyphenyl(α,α-dialkyl)methanols, including tert-butyldiphenylmethanol, exist in different conformations influenced by intramolecular hydrogen bonding. The research sheds light on the solvent effects on these conformations and the associated rotation barriers, thus contributing to the understanding of molecular dynamics and interactions (Lomas & Adenier, 2001).
Adsorption and Kinetic Parameters in Synthesis Processes
- In the synthesis of Methyl tert-Butyl Ether (MTBE) from tert-Butyl Alcohol (TBA) and methanol, tert-butyldiphenylmethanol is part of the reaction process. The research offers insights into the adsorption equilibrium constants and kinetic parameters, important for optimizing industrial processes (Zhang, Hidajat, & Ray, 2001).
Application in Organic Synthesis
- Research indicates the use of tert-butyldiphenylmethanol derivatives in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, demonstrating the utility of tert-butyldiphenylmethanol derivatives in creating new chemical entities (Guinchard, Vallée, & Denis, 2005).
Catalytic Applications
- Another study highlights the use of tert-butyldiphenylmethanol in catalytic processes. An eco-compatible method is proposed for the formation or cleavage of tert-butyl ethers of alcohols and phenols, demonstrating the role of tert-butyldiphenylmethanol in facilitating eco-friendly chemical reactions (Procopio et al., 2011).
Physical Stability in Pharmaceutical Solvates
- In the pharmaceutical industry, the study of the physical stability of indomethacin solvates, including tert-butyl alcohol solvate, is crucial. The research evaluates the activation energy as a measure of the energy barrier to solid-state desolvation, which is significant in the development and stability of pharmaceutical products (Joshi, Morris, Byrn, & Carvajal, 2009).
properties
IUPAC Name |
2,2-dimethyl-1,1-diphenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPPKJDDWJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168014 | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldiphenylmethanol | |
CAS RN |
1657-60-9 | |
Record name | tert-Butyldiphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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